molecular formula C10H19NO4 B170839 N-Boc-4-aminopentanoic Acid CAS No. 172833-22-6

N-Boc-4-aminopentanoic Acid

Cat. No.: B170839
CAS No.: 172833-22-6
M. Wt: 217.26 g/mol
InChI Key: CVYVXURBKURNKE-UHFFFAOYSA-N
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Description

N-Boc-4-aminopentanoic Acid, also known as Boc-5-aminopentanoic acid, is a chemical compound widely used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of pentanoic acid. This compound is particularly valuable in peptide synthesis due to its ability to temporarily protect the amino group, allowing for controlled formation of peptide bonds.

Mechanism of Action

Target of Action

N-Boc-4-aminopentanoic Acid is primarily used in the preparation of L-N6-(1-iminoethyl)lysine derivatives, which are useful as nitric oxide synthase inhibitors . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a key molecule involved in several physiological and pathological processes.

Mode of Action

The compound acts as a protective group for amines, particularly in peptide synthesis . The tert-butoxycarbonyl (Boc) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . This allows for the selective protection of the amine group during synthesis, preventing unwanted reactions at this site .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The N-Boc derivatives can be easily converted into free amines, making this protocol more applicable in multistep reactions .

Result of Action

The primary result of the action of this compound is the successful protection of amines during peptide synthesis . This allows for the creation of complex polyfunctional molecules without unwanted side reactions . The compound’s use in the synthesis of nitric oxide synthase inhibitors also suggests it may indirectly influence the levels of nitric oxide in biological systems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the compound’s protective action has been shown to increase under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of other compounds in the reaction environment, the pH, temperature, and other conditions of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-aminopentanoic Acid typically involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency and scalability . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-aminopentanoic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Boc-4-aminopentanoic Acid is unique due to its specific structure, which provides optimal protection for the amino group while allowing for efficient peptide bond formation. Its versatility in various solvents and reaction conditions makes it a preferred choice in peptide synthesis .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVXURBKURNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405721
Record name 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172833-22-6
Record name 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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